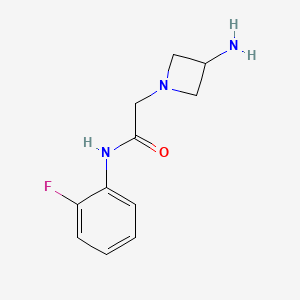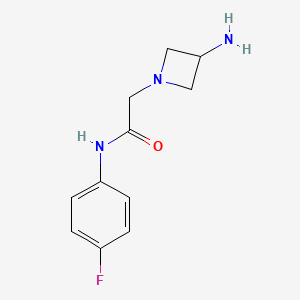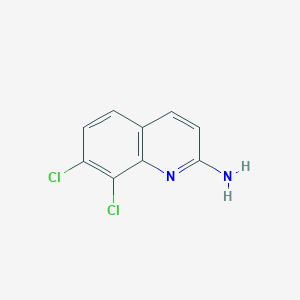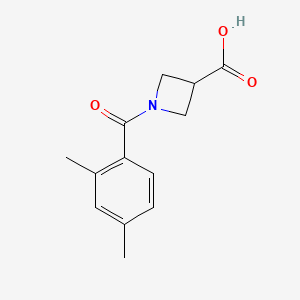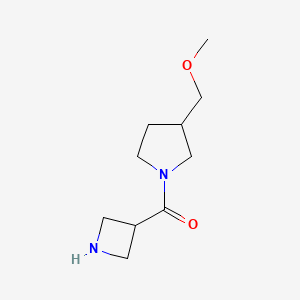
1-(氮杂环丁烷-3-羰基)-3-(甲氧基甲基)吡咯烷
描述
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a pyrrolidine ring, and a methoxymethyl group, making it a versatile molecule for research and industrial applications.
科学研究应用
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
作用机制
represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . Their unique reactivity and stability make them valuable in the development of new pharmaceuticals and materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting with the preparation of azetidine-3-carboxylic acid and methoxymethylpyrrolidine. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining high purity and consistency.
化学反应分析
Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
相似化合物的比较
1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine is unique due to its specific structural features. Similar compounds include:
Azetidine-3-carboxylic acid derivatives: These compounds share the azetidine ring but differ in their functional groups.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different substituents.
Methoxymethyl-containing compounds: These compounds have the methoxymethyl group but may lack the azetidine or pyrrolidine rings.
The uniqueness of 1-(Azetidine-3-carbonyl)-3-(methoxymethyl)pyrrolidine lies in the combination of these structural elements, which provides it with distinct chemical and biological properties.
属性
IUPAC Name |
azetidin-3-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-14-7-8-2-3-12(6-8)10(13)9-4-11-5-9/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFDICXWQRCHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


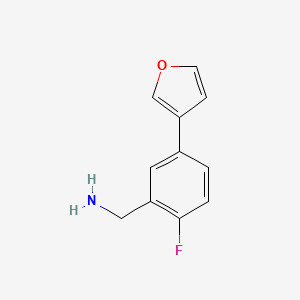
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)
![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)
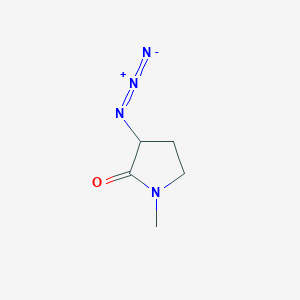
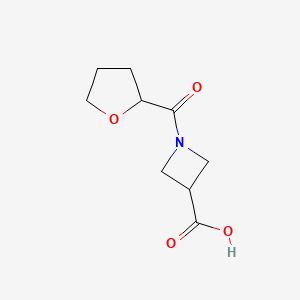
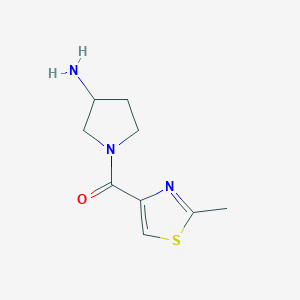
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)
